molecular formula C14H13BrMgO2 B14891513 2-(4-Methoxyphenoxymethyl)phenylmagnesium bromide

2-(4-Methoxyphenoxymethyl)phenylmagnesium bromide

Cat. No.: B14891513
M. Wt: 317.46 g/mol
InChI Key: JKJPQRYQVGXRFO-UHFFFAOYSA-M
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Description

2-(4-methoxyphenoxymethyl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This specific compound is used in various chemical reactions due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(4-methoxyphenoxymethyl)phenylmagnesium bromide involves the reaction of 2-(4-methoxyphenoxymethyl)phenyl bromide with magnesium metal in the presence of THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the reaction mixture from reacting with moisture or oxygen. The reaction conditions include:

    Temperature: Room temperature to reflux conditions.

    Solvent: Tetrahydrofuran (THF).

    Catalyst: Iodine or a small amount of dibromoethane to initiate the reaction.

Industrial Production Methods

Industrial production of Grignard reagents, including this compound, follows similar principles but on a larger scale. The process involves:

    Large-scale reactors: Equipped with inert gas purging systems.

    Automated systems: For precise control of temperature and addition of reactants.

    Purification: The product is often purified by distillation or crystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxymethyl)phenylmagnesium bromide undergoes several types of reactions, including:

    Nucleophilic addition: Reacts with carbonyl compounds to form alcohols.

    Substitution reactions: Can replace halides in organic compounds.

    Coupling reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

    Carbonyl compounds: Aldehydes, ketones, esters.

    Electrophiles: Alkyl halides, aryl halides.

    Conditions: Typically carried out in anhydrous conditions to prevent hydrolysis of the Grignard reagent.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    Hydrocarbons: Formed from coupling reactions with alkyl or aryl halides.

Scientific Research Applications

2-(4-methoxyphenoxymethyl)phenylmagnesium bromide is used in various scientific research applications:

    Organic synthesis: Used to form complex organic molecules.

    Pharmaceuticals: Synthesis of intermediates for drug development.

    Material science: Preparation of polymers and advanced materials.

    Biological studies: Used in the synthesis of biologically active compounds.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxymethyl)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. The molecular targets include carbonyl groups, halides, and other electrophilic centers.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium bromide: A simpler Grignard reagent with similar reactivity.

    4-methoxyphenylmagnesium bromide: Similar structure but lacks the phenoxymethyl group.

    2-thienylmagnesium bromide: Contains a thiophene ring instead of a phenyl ring.

Uniqueness

2-(4-methoxyphenoxymethyl)phenylmagnesium bromide is unique due to the presence of the methoxyphenoxymethyl group, which can influence the reactivity and selectivity of the compound in various reactions. This makes it a valuable reagent in the synthesis of complex organic molecules.

Properties

Molecular Formula

C14H13BrMgO2

Molecular Weight

317.46 g/mol

IUPAC Name

magnesium;1-methoxy-4-(phenylmethoxy)benzene;bromide

InChI

InChI=1S/C14H13O2.BrH.Mg/c1-15-13-7-9-14(10-8-13)16-11-12-5-3-2-4-6-12;;/h2-5,7-10H,11H2,1H3;1H;/q-1;;+2/p-1

InChI Key

JKJPQRYQVGXRFO-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=C(C=C1)OCC2=CC=CC=[C-]2.[Mg+2].[Br-]

Origin of Product

United States

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